![molecular formula C23H21ClN4O2 B4023992 Methyl 4-[[4-(benzylamino)quinazolin-2-yl]amino]benzoate;hydrochloride](/img/structure/B4023992.png)
Methyl 4-[[4-(benzylamino)quinazolin-2-yl]amino]benzoate;hydrochloride
描述
Methyl 4-[[4-(benzylamino)quinazolin-2-yl]amino]benzoate;hydrochloride is a synthetic organic compound that belongs to the quinazoline family Quinazolines are nitrogen-containing heterocycles known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[[4-(benzylamino)quinazolin-2-yl]amino]benzoate;hydrochloride typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the condensation of anthranilic acid derivatives with ortho esters and ammonium acetate to form the quinazoline ring . The benzylamino group is then introduced through nucleophilic substitution reactions, followed by the esterification of the benzoate group . The final step involves the formation of the hydrochloride salt to enhance the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization and recrystallization techniques to obtain high-purity products.
化学反应分析
Types of Reactions
Methyl 4-[[4-(benzylamino)quinazolin-2-yl]amino]benzoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to tetrahydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents.
科学研究应用
Methyl 4-[[4-(benzylamino)quinazolin-2-yl]amino]benzoate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its antimicrobial and anti-biofilm properties.
Industry: Used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of Methyl 4-[[4-(benzylamino)quinazolin-2-yl]amino]benzoate;hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit bacterial quorum sensing, thereby reducing biofilm formation and virulence . The compound may also interact with enzymes involved in DNA replication and repair, leading to its potential anticancer activity .
相似化合物的比较
Similar Compounds
Quinazolinone derivatives: These compounds share the quinazoline core and exhibit similar biological activities.
Benzylamino-substituted quinazolines: These compounds have similar structural features and are used in similar applications.
Uniqueness
Methyl 4-[[4-(benzylamino)quinazolin-2-yl]amino]benzoate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit quorum sensing and biofilm formation makes it a promising candidate for developing new antimicrobial agents .
属性
IUPAC Name |
methyl 4-[[4-(benzylamino)quinazolin-2-yl]amino]benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2.ClH/c1-29-22(28)17-11-13-18(14-12-17)25-23-26-20-10-6-5-9-19(20)21(27-23)24-15-16-7-3-2-4-8-16;/h2-14H,15H2,1H3,(H2,24,25,26,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTYCPPOXALNCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


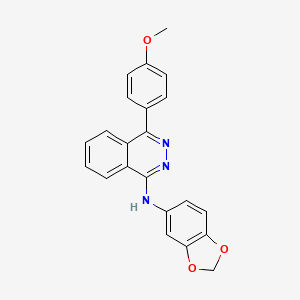
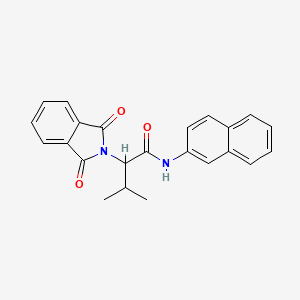
![4,4'-[(6-chloro-1,3-benzodioxol-5-yl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4023921.png)
![1-[2-Fluoro-4-nitro-5-(pyrrolidin-1-YL)phenyl]azepane](/img/structure/B4023929.png)
![4,4'-{[2-(allyloxy)phenyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4023932.png)
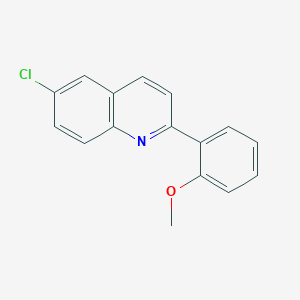
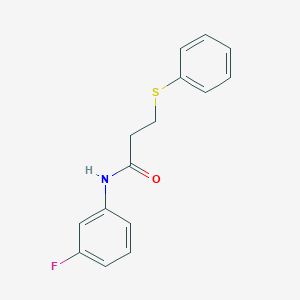
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4023953.png)
![4-[5-(1-Azepanyl)-4-fluoro-2-nitrophenyl]morpholine](/img/structure/B4023957.png)
![N~2~-(3,4-dichlorophenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4023960.png)
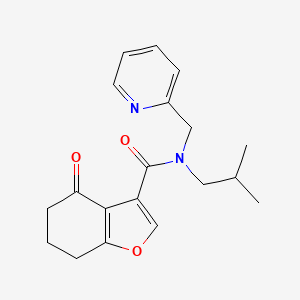
![5,5'-[(3,4,5-trimethoxyphenyl)methylene]bis[6-hydroxy-2-(methylthio)-4(3H)-pyrimidinone]](/img/structure/B4023975.png)
![ethyl {3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4023996.png)
![2-(1,3-benzodioxol-5-yl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4024009.png)
